6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide
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Overview
Description
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is a synthetic organic compound belonging to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chloro, cyano, and iodide group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Substituents: The chloro, cyano, and diethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of amine derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-cyano-1,3-diethyl-2-methyl-1H-benzimidazole: Lacks the iodide group but shares similar structural features.
6-Chloro-5-cyano-1,3-dimethyl-2-methyl-1H-benzimidazole: Similar structure but with different alkyl substituents.
Uniqueness
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of the iodide group, which can enhance its solubility and reactivity. The combination of chloro, cyano, and iodide groups also provides a unique electronic environment, making it a versatile compound for various applications.
Properties
CAS No. |
96199-54-1 |
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Molecular Formula |
C13H15ClIN3 |
Molecular Weight |
375.63 g/mol |
IUPAC Name |
6-chloro-1,3-diethyl-2-methylbenzimidazol-3-ium-5-carbonitrile;iodide |
InChI |
InChI=1S/C13H15ClN3.HI/c1-4-16-9(3)17(5-2)13-7-11(14)10(8-15)6-12(13)16;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RAJBEVMGQNCKMR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C(=C2)C#N)Cl)CC)C.[I-] |
Origin of Product |
United States |
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